molecular formula C19H15FN4O B11228377 7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228377
M. Wt: 334.3 g/mol
InChI Key: BYDYVHHNBHLMCP-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 4-fluorophenyl group and a 4-methoxybenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Formation of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, often involving condensation reactions with formamide or similar compounds.

    Introduction of substituents: The 4-fluorophenyl and 4-methoxybenzyl groups are introduced through nucleophilic substitution reactions, typically using halogenated precursors and appropriate nucleophiles.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine or methoxy groups can be replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as heat resistance and electrical conductivity.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their substituent groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:

  • 7-(4-Chlorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Fluorophenyl)-2-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Fluorophenyl)-2-(4-hydroxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H15FN4O/c1-25-16-8-2-13(3-9-16)12-18-22-19-21-11-10-17(24(19)23-18)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3

InChI Key

BYDYVHHNBHLMCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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